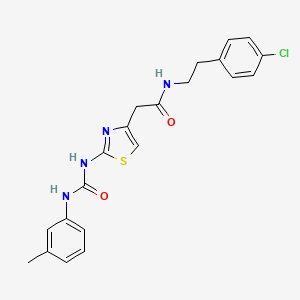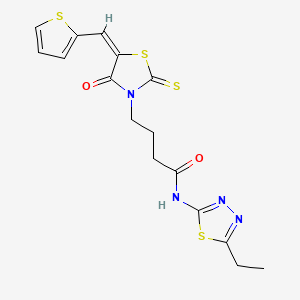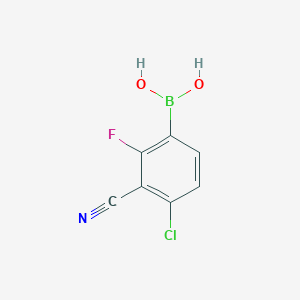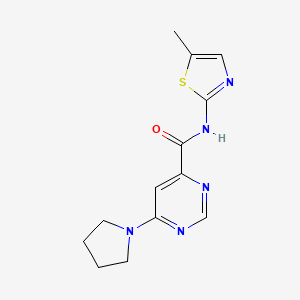
N-(4-chlorophenethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole and thiadiazole derivatives involves various chemical reactions promoting the formation of complex molecules. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation, showcasing a method for synthesizing complex acetamides (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights. For instance, the chlorophenyl ring orientation and the intermolecular interactions within certain acetamide structures demonstrate the intricate molecular architecture and how it may influence chemical behavior (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole and thiadiazole compounds often result in the formation of products with potential biological activities. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via C-C coupling methodology indicated moderate to good biological activities, highlighting the chemical reactivity and potential applications of these molecules (Gull et al., 2016).
Physical Properties Analysis
The crystal structure and intermolecular interactions within acetamide derivatives are crucial for understanding their physical properties. Studies have detailed how molecules are linked via hydrogen bonds and other interactions, forming specific arrangements that could impact the compound's stability and solubility (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical behavior of acetamide derivatives, including their reactivity and interaction with other molecules, is a key area of research. Investigations into the synthesis and characterization of these compounds provide valuable information on their chemical properties and potential applications in various fields (Yu et al., 2014).
科学的研究の応用
Synthesis and Biological Activities
- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and exhibited significant activities for urease inhibition, indicating potential applications in treating diseases related to urease activity, such as gastric ulcers and urinary tract infections (Gull et al., 2016).
Molecular Structure Analysis
- The structural analysis of similar acetamide compounds showed intermolecular interactions that could be relevant in the development of new pharmaceuticals (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Certain benzothiazolinone acetamide analogs were studied for their potential as photosensitizers in dye-sensitized solar cells and for their interactions with cyclooxygenase 1 (COX1), a protein involved in inflammation and pain (Mary et al., 2020).
Antitumor Activities
- New derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide were found to have considerable anticancer activity against certain cancer cell lines, indicating potential applications in cancer therapy (Yurttaş et al., 2015).
Synthesis of Novel Derivatives and Antiproliferative Agents
- Novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives were synthesized and evaluated for antiproliferative properties, suggesting a potential application in cancer research (Toolabi et al., 2022).
Antibacterial Agents
- A study on the synthesis and QSAR of various acetamide derivatives, including those with a thiazole moiety, revealed potential antibacterial applications (Desai et al., 2008).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14-3-2-4-17(11-14)24-20(28)26-21-25-18(13-29-21)12-19(27)23-10-9-15-5-7-16(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUGURIQBRAVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2484538.png)

![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)
![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)


![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)